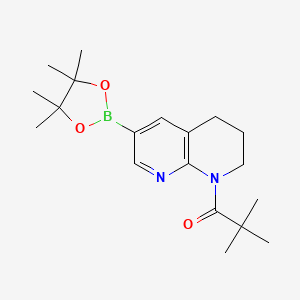
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one (CAS No. 1222533-83-6) is a synthetic compound that incorporates a naphthyridine moiety and a boron-containing group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C19H29BN2O3, with a molecular weight of 344.26 g/mol. The structure features a naphthyridine core that is known for its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, derivatives of naphthyridine have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation pathways. The incorporation of boron atoms can enhance the compound's ability to target specific biological pathways related to cancer cell survival .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell growth and survival. It is hypothesized that the compound interacts with specific receptors or enzymes that play critical roles in cancer cell metabolism. For example, the presence of the dioxaborolane moiety may facilitate interactions with biomolecules that are crucial for cellular signaling processes .
Antimicrobial Properties
In addition to its antitumor potential, compounds similar to this compound have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives and tested their cytotoxicity against human cancer cell lines. Among these derivatives was a close analog of this compound which demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of boron-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited significant inhibitory effects on bacterial growth at concentrations below 100 µg/mL. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1222533-83-6 |
| Molecular Formula | C19H29BN2O3 |
| Molecular Weight | 344.26 g/mol |
| Antitumor IC50 (Breast Cancer) | Low micromolar range |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Properties
IUPAC Name |
2,2-dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-17(2,3)16(23)22-10-8-9-13-11-14(12-21-15(13)22)20-24-18(4,5)19(6,7)25-20/h11-12H,8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERYMRCXQZLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CCC3)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678409 |
Source


|
| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-83-6 |
Source


|
| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














